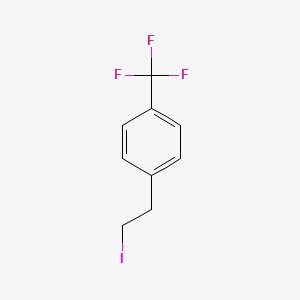

4-(2-Iodoethyl)benzotrifluoride

Description

Significance of the Trifluoromethyl Group in Contemporary Organic Synthesis and Drug Discovery

One of the most significant impacts of the trifluoromethyl group is on the lipophilicity of a compound, which is a critical factor in its ability to cross cell membranes and interact with biological targets. researchgate.net The -CF3 group is highly lipophilic, and its incorporation can enhance the absorption and distribution of a drug candidate within the body. researchgate.net Furthermore, the carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation. researchgate.net This increased metabolic stability often leads to a longer biological half-life for the parent molecule. The steric bulk of the trifluoromethyl group can also play a crucial role in dictating the conformation of a molecule, thereby optimizing its binding affinity to a specific receptor or enzyme. researchgate.net It is frequently employed as a bioisostere for other groups, such as a methyl or chloro group, to fine-tune the properties of a lead compound in drug discovery programs. google.com

Role of Iodoethyl Moieties as Precursors and Reactive Handles in Organic Synthesis

The iodoethyl group (-CH2CH2I) serves as a highly effective reactive handle in a wide array of organic transformations. The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in nucleophilic substitution reactions. This reactivity allows for the facile introduction of a diverse range of functionalities by reacting the iodoethyl-containing compound with various nucleophiles.

Alkyl iodides, such as those in iodoethyl moieties, are potent alkylating agents, enabling the formation of new carbon-carbon and carbon-heteroatom bonds, a fundamental process in the construction of complex molecular architectures. google.com This reactivity is harnessed in numerous synthetic strategies to build upon a core molecular scaffold. The iodoethyl group can also participate in various coupling reactions, further expanding its synthetic utility. Its ability to be readily transformed into other functional groups makes it a versatile precursor in multi-step synthetic sequences.

Overview of 4-(2-Iodoethyl)benzotrifluoride as a Versatile Synthetic Scaffold in Research

The compound this compound integrates the beneficial properties of both the trifluoromethyl group and the iodoethyl moiety into a single, synthetically versatile molecule. The trifluoromethyl group at the para position of the benzene (B151609) ring imparts the desirable physicochemical and metabolic characteristics discussed earlier, making it an attractive core for the development of new bioactive agents. researchgate.netkowachemical.com

The presence of the iodoethyl group provides a reactive site for further chemical elaboration. dntb.gov.ua This allows for the systematic modification of the core structure, enabling the exploration of structure-activity relationships in medicinal chemistry programs. researchgate.netnuph.edu.ua Researchers can utilize the reactivity of the iodoethyl group to attach various pharmacophores or to link the benzotrifluoride (B45747) core to other molecular fragments, thereby creating a library of new compounds for biological screening. dntb.gov.uanih.gov The combination of a stable, property-modulating anchor (the trifluoromethyl group) and a versatile reactive handle (the iodoethyl group) makes this compound a valuable building block for the synthesis of complex and functionally diverse molecules. researchgate.netdntb.gov.uanuph.edu.ua

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-iodoethyl)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3I/c10-9(11,12)8-3-1-7(2-4-8)5-6-13/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRZXEFNIPPUVHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCI)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593418 | |

| Record name | 1-(2-Iodoethyl)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178685-14-8 | |

| Record name | 1-(2-Iodoethyl)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 4 2 Iodoethyl Benzotrifluoride

Reactivity of the Iodoethyl Group in Nucleophilic Substitution and Elimination Reactions

The presence of an iodine atom on the ethyl chain of 4-(2-Iodoethyl)benzotrifluoride makes this position susceptible to attack by nucleophiles and bases, leading to substitution and elimination reactions, respectively. libretexts.orglibretexts.orgcsusm.edu

SN2 Reaction Mechanisms and Stereochemical Considerations with Alkyl Iodides

The reaction of alkyl iodides, such as the iodoethyl group in this compound, with nucleophiles predominantly follows an SN2 (bimolecular nucleophilic substitution) mechanism. byjus.comchemicalnote.comlibretexts.org This mechanism involves a single, concerted step where the nucleophile attacks the carbon atom bonded to the iodine at the same time as the carbon-iodine bond breaks. chemicalnote.comlibretexts.org

A key characteristic of the SN2 reaction is the "backside attack," where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group (the iodide ion). byjus.comchemicalnote.com This leads to an inversion of stereochemical configuration at the carbon center, a phenomenon known as Walden inversion. byjus.commasterorganicchemistry.com If the carbon atom being attacked is a stereocenter, an (R)-configured reactant will yield an (S)-configured product, and vice versa. libretexts.orgmasterorganicchemistry.com

The rate of an SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile. chemicalnote.commasterorganicchemistry.com Steric hindrance plays a crucial role; the reaction is fastest for primary alkyl halides, like the iodoethyl group, and becomes progressively slower for secondary and tertiary halides due to the increased crowding around the reaction center, which impedes the backside attack of the nucleophile. chemicalnote.comyoutube.com

Formation of Organosulfur and Other Derivatives via Iodoethyl Reactivity

The electrophilic nature of the carbon bearing the iodine in the iodoethyl group allows for the formation of a variety of derivatives through reactions with different nucleophiles. A notable application is in the synthesis of organosulfur compounds. For instance, reaction with a thiol (R-SH) or its corresponding thiolate anion (R-S⁻) as the nucleophile leads to the formation of a thioether derivative.

In a study focused on creating cannabinoid receptor positive allosteric modulators, a related iodo-bearing compound was reacted with sulfur nucleophiles to generate various organosulfur derivatives. lboro.ac.uk This highlights the utility of the iodoethyl group as a reactive handle for introducing new functionalities into the molecule.

Transformations Involving the Trifluoromethylated Aromatic Ring System

The trifluoromethyl (CF3) group significantly influences the chemical properties of the aromatic ring in this compound through its strong electron-withdrawing nature. vaia.comtcichemicals.com

Bioisosteric Replacements and Electronic Effects of the Trifluoromethyl Group

The trifluoromethyl group is often used in medicinal chemistry as a bioisostere for other chemical groups. lboro.ac.uknih.govnih.govacs.org For example, it has been successfully employed as a replacement for the aliphatic nitro group (NO2) in the development of CB1 receptor positive allosteric modulators. lboro.ac.uknih.govnih.govacs.orgacs.org This substitution can lead to compounds with improved potency and metabolic stability. lboro.ac.uknih.govacs.orgacs.org

The strong electron-withdrawing effect of the CF3 group is primarily due to the high electronegativity of the fluorine atoms. vaia.com This effect deactivates the aromatic ring towards electrophilic aromatic substitution by pulling electron density away from the ring, making it less nucleophilic. vaia.comtcichemicals.com Consequently, the CF3 group is a meta-directing group in such reactions. vaia.com While the CF3 group deactivates the ring, it can also stabilize anionic species at the meta and para positions. nih.gov

| Feature | Description |

| Bioisosterism | The trifluoromethyl group can mimic other functional groups, like the nitro group, leading to improved pharmacological properties such as potency and metabolic stability. lboro.ac.uknih.govnih.govacs.orgacs.org |

| Electronic Effect | As a strong electron-withdrawing group, it deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. vaia.com |

| Lipophilicity | The presence of the trifluoromethyl group generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes. nih.gov |

| Metabolic Stability | The carbon-fluorine bonds in the trifluoromethyl group are very strong, making this group resistant to metabolic degradation and increasing the overall stability of the drug molecule. tcichemicals.com |

Metal-Catalyzed Cross-Coupling Reactions of Trifluoromethylated Aryl Halides

Aryl halides containing a trifluoromethyl group can participate in various metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. nih.govorganic-chemistry.org These reactions are crucial for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. nih.gov

Copper-catalyzed reactions have emerged as a significant method for the trifluoromethylation of aryl halides. organic-chemistry.orgprinceton.edu For instance, copper catalysts can facilitate the coupling of aryl bromides with trifluoromethylating agents at room temperature. princeton.eduacs.org Palladium-catalyzed cross-coupling reactions are also widely used, with the development of novel catalysts enabling the fluorination of aryl bromides and triflates under mild conditions. mit.edu These methods often provide good to excellent yields for a wide range of substrates. organic-chemistry.orgmit.edu

| Catalyst System | Reactants | Product Type | Key Features |

| Copper/Photoredox | Alkyl Bromides, CF3 source | Alkyl Trifluoromethanes | Operationally simple and robust protocol for a variety of alkyl, allyl, and benzyl (B1604629) bromides. princeton.eduacs.org |

| Palladium | Aryl Bromides/Triflates, Fluoride source | Aryl Fluorides | Proceeds under mild conditions. mit.edu |

| Copper | Aryl Iodides, TMSCF3 | Aryl Trifluoromethyls | Efficient and broadly applicable. organic-chemistry.org |

C-F Bond Activation and Functionalization Strategies in Benzotrifluoride (B45747) Derivatives

While the carbon-fluorine bond is the strongest single bond to carbon, strategies have been developed to activate and functionalize the C-F bonds in benzotrifluoride derivatives. rsc.org This is a challenging but important area of research for creating novel fluorinated compounds. bohrium.com

Activation of the C-F bond can be achieved through various methods, including the use of Lewis acids, Brønsted acids, and transition metal catalysts. bohrium.com For instance, Lewis acids like tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) in combination with a Lewis base can mediate the selective activation of C-F bonds. researchgate.net Another approach involves the use of hydrogen bond donors like hexafluoroisopropanol (HFIP) to activate benzylic C-F bonds for nucleophilic substitution. nih.govnih.gov These methods open up new avenues for the selective transformation of the trifluoromethyl group. tcichemicals.com

This compound as a Precursor in Complex Molecule Synthesis

This compound has emerged as a valuable building block in organic synthesis, particularly in the construction of complex molecules with significant biological activity. Its utility stems from the presence of two key reactive sites: the primary iodo group, which is an excellent leaving group for nucleophilic substitution and cross-coupling reactions, and the trifluoromethylphenyl moiety, which imparts unique electronic properties and can influence the biological activity of the final compound. This section explores the application of this compound in the synthesis of heterocyclic compounds and its strategic functionalization in the development of bioactive molecules.

Utilization in Heterocyclic Compound Synthesis

The electrophilic nature of the carbon bearing the iodine atom in this compound makes it a prime candidate for reactions with various nucleophiles, leading to the formation of diverse heterocyclic systems. This reactivity is particularly exploited in N-alkylation and C-alkylation reactions to introduce the 4-(trifluoromethyl)phenethyl group into a heterocyclic core.

One notable application is in the synthesis of substituted quinolines. While direct use of this compound is not always explicitly documented, the incorporation of the 4-(trifluoromethyl)phenyl moiety is a common strategy in the synthesis of biologically active quinolines. For instance, in the synthesis of 6-iodo-2-(4-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid, a Doebner-von Miller type reaction can be envisioned where a 4-(trifluoromethyl)benzaldehyde (B58038) is reacted with an appropriately substituted aniline (B41778) and pyruvic acid. nih.gov The 4-(trifluoromethyl)phenethyl group can be introduced through subsequent modifications.

A more direct application of precursors like this compound is the N-alkylation of nitrogen-containing heterocycles, such as pyrazoles. The alkylation of pyrazoles is a critical step in the synthesis of many pharmaceutical compounds. wikipedia.orgnih.gov The reaction of a pyrazole (B372694) with an alkylating agent like 1-(2-bromoethyl)-4-(trifluoromethyl)benzene, a close analog of the iodo-compound, proceeds via nucleophilic attack of the pyrazole nitrogen on the electrophilic methylene (B1212753) carbon, displacing the halide. semanticscholar.org This reaction is often carried out in the presence of a base to deprotonate the pyrazole and enhance its nucleophilicity. The choice of base and solvent can influence the regioselectivity of the alkylation on unsymmetrical pyrazoles. researchgate.net

Table 1: Examples of Heterocyclic Synthesis Utilizing 4-(Trifluoromethyl)phenethyl Precursors

| Heterocycle | Synthetic Method | Precursor (or Analogue) | Key Reaction | Ref. |

|---|---|---|---|---|

| Substituted Quinoline | Doebner-von Miller Reaction | 4-(Trifluoromethyl)benzaldehyde | Condensation/Cyclization | nih.gov |

| N-Alkylated Pyrazole | Nucleophilic Substitution | 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene | N-Alkylation | semanticscholar.orgresearchgate.net |

Contribution to Bioactive Compound Development via Strategic Functionalization

The strategic incorporation of the 4-(trifluoromethyl)phenethyl moiety, often facilitated by the use of this compound or its bromide analogue, has been instrumental in the development of potent bioactive compounds. A prime example is the synthesis of the non-peptide neurotensin (B549771) receptor antagonist, SR-48692. nih.govresearchgate.net This complex molecule has been investigated for its potential in cancer research.

An improved synthesis of SR-48692 highlights the importance of a precursor that can deliver the 4-(trifluoromethyl)phenethyl group. nih.govresearchgate.net The synthesis involves the crucial coupling of a pyrazole carboxylic acid derivative with a substituted amino acid that contains the 4-(trifluoromethyl)phenethyl group on the nitrogen atom. This amino acid can be prepared by the alkylation of an amine with a suitable 4-(trifluoromethyl)phenethyl halide.

The key steps in the synthesis of SR-48692 that showcase the role of a 4-(trifluoromethyl)phenethyl precursor are outlined below:

Table 2: Key Synthetic Steps for SR-48692 Involving a 4-(Trifluoromethyl)phenethyl Moiety

| Step | Reactants | Reagents and Conditions | Product | Purpose of the 4-(Trifluoromethyl)phenethyl Group | Ref. |

|---|---|---|---|---|---|

| 1. Preparation of the Amino Acid Side Chain | Amine Precursor | 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene, Base | N-[2-(4-Trifluoromethylphenyl)ethyl]amino acid derivative | Introduction of the key pharmacophore | researchgate.net |

| 2. Amide Coupling | Pyrazole-4-carboxylic acid | N-[2-(4-Trifluoromethylphenyl)ethyl]amino acid derivative, Coupling agents (e.g., EDC, HOBt) | SR-48692 | Forms the final bioactive molecule | nih.govresearchgate.net |

The trifluoromethyl group in SR-48692 is critical for its biological activity, likely influencing its binding affinity to the neurotensin receptor through electronic and lipophilic interactions. The use of this compound as a precursor allows for the efficient and strategic introduction of this important pharmacophore.

Advanced Spectroscopic and Chromatographic Characterization in Research of 4 2 Iodoethyl Benzotrifluoride

Elucidation of Molecular Structure using High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-(2-Iodoethyl)benzotrifluoride. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H, ¹³C, and ¹⁹F NMR spectra, researchers can precisely map the connectivity of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the protons of the iodoethyl group. The aromatic protons typically appear as a complex multiplet in the downfield region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The ethyl protons would present as two triplets, with the methylene (B1212753) group adjacent to the iodine atom appearing at a lower field than the methylene group attached to the aromatic ring due to the deshielding effect of the iodine atom. For a related compound, (2-Iodoethyl)benzene, the ¹H NMR spectrum shows a multiplet for the aromatic protons and two triplets for the ethyl protons. chemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides detailed information about the carbon skeleton. Key signals include those for the trifluoromethyl (CF₃) carbon, which appears as a quartet due to coupling with the three fluorine atoms, and the carbons of the benzene ring. beilstein-journals.orgrsc.org The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the trifluoromethyl group and the iodoethyl substituent. The two carbons of the iodoethyl group will also have distinct chemical shifts.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly useful for compounds containing fluorine. For this compound, a single sharp signal would be expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is a characteristic identifier for the CF₃ group in this chemical environment. In many benzotrifluoride (B45747) derivatives, this signal appears around -63 ppm. rsc.orgrsc.org

Table 1: Representative NMR Data for Related Benzotrifluoride Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

|---|---|---|---|

| 4-Iodobenzotrifluoride chemicalbook.comchemicalbook.com | ¹H | multiplet | |

| ¹³C | quartet (CF₃), aromatic signals | ||

| ¹⁹F | singlet | ||

| Benzotrifluoride chemicalbook.com | ¹H | 7.30 - 7.74 | multiplet |

| ¹⁹F | -63.7 | singlet | |

| 1-(2,2,2-Trifluoroethyl)-4-(trifluoromethyl)benzene beilstein-journals.org | ¹H | 7.63 (d, J=8.1), 7.43 (d, J=7.8), 3.44 (q, J=10.5) | |

| ¹³C | 134.3, 130.7, 129.0, 125.8 (q, J=4.2), 125.6 (q, J=275.3), 124.2 (q, J=270.8), 40.2 (q, J=30.1) | ||

| ¹⁹F | -62.7 (s), -65.7 (t, J=11.3) |

This table presents data for structurally similar compounds to provide context for the expected spectral features of this compound. The exact chemical shifts for the title compound may vary.

Vibrational and Electronic Spectroscopic Analysis (Infrared and Ultraviolet-Visible Spectroscopy)

Vibrational and electronic spectroscopy provide complementary information about the functional groups and electronic transitions within the this compound molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present. libretexts.org For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group, typically in the region of 1300-1100 cm⁻¹. chemicalbook.com Other significant peaks would include C-H stretching vibrations of the aromatic ring and the ethyl group, C=C stretching of the aromatic ring, and the C-I stretching vibration at lower wavenumbers. The in-situ monitoring of reactions involving related compounds has been successfully achieved using Attenuated Total Reflection (ATR)-IR spectroscopy. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Aromatic compounds like this compound typically exhibit characteristic absorption bands in the UV region arising from π→π* transitions of the benzene ring. The presence of the trifluoromethyl and iodoethyl substituents can cause a shift in the absorption maxima (λ_max) compared to unsubstituted benzene.

Table 2: Key IR Absorption Bands for Related Compounds

| Functional Group | Compound | Wavenumber (cm⁻¹) |

|---|---|---|

| C-F Stretch | Benzotrifluoride chemicalbook.com | Strong bands in the 1300-1100 region |

| Aromatic C-H Stretch | Benzotrifluoride chemicalbook.com | ~3100-3000 |

| Aliphatic C-H Stretch | (2-Iodoethyl)benzene | ~2950-2850 |

| C=C Aromatic Stretch | Benzotrifluoride chemicalbook.com | ~1600-1450 |

| C-I Stretch | Organoiodine Compounds | ~600-500 |

This table provides expected regions for IR absorptions based on data from similar compounds.

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. miamioh.edu The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of the compound.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule would likely involve:

Loss of an iodine atom: This would result in a significant fragment ion at [M-127]⁺.

Cleavage of the ethyl chain: This could lead to the formation of a benzyl-type cation or a tropylium (B1234903) ion.

Loss of a trifluoromethyl radical: This would produce a fragment at [M-69]⁺.

Analysis of the isotopic pattern of the molecular ion peak can also confirm the presence of iodine, which has a single stable isotope at m/z 127. High-resolution mass spectrometry (HRMS) can be used to determine the exact elemental composition of the parent molecule and its fragments. beilstein-journals.org

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure |

|---|---|

| [M]⁺ | C₉H₈F₃I⁺ |

| [M-I]⁺ | [C₉H₈F₃]⁺ |

| [M-CH₂I]⁺ | [C₈H₅F₃]⁺ |

| [C₇H₄F₃]⁺ | [CF₃-C₆H₄-CH₂]⁺ |

| [C₆H₅]⁺ | Phenyl cation |

This table outlines plausible fragmentation pathways based on general principles of mass spectrometry.

Chromatographic Methods for Purity Assessment and Separation (Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures or impurities. rsc.org

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for analysis by gas chromatography. nih.gov When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC can be used to determine the purity of a sample and to identify and quantify any impurities present. nih.gov The retention time of the compound is a characteristic property under a specific set of chromatographic conditions. The use of GC-MS has been reported for the analysis of various benzotrifluoride derivatives. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable technique for the analysis and purification of this compound, particularly for less volatile or thermally labile related compounds. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, would be a suitable method. A UV detector can be used to monitor the elution of the compound from the column.

Solid-State Structural Elucidation using X-ray Crystallography (Applicable to Related Compounds)

While obtaining a single crystal of this compound suitable for X-ray crystallography may be challenging, this technique provides the most definitive three-dimensional structural information. For related benzotrifluoride derivatives that do form suitable crystals, X-ray diffraction analysis can reveal precise bond lengths, bond angles, and intermolecular interactions in the solid state. This information is crucial for understanding the packing of molecules in the crystal lattice and how this influences the physical properties of the material. Studies on the solid-state structures of various benzotrifuran and benzotripyrrole derivatives have demonstrated the power of this technique. nih.gov

Multi-element Compound-Specific Stable Isotope Analysis (CSIA) of Organohalides

Compound-Specific Stable Isotope Analysis (CSIA) is an advanced analytical technique used to determine the isotopic composition (e.g., ¹³C/¹²C, ²H/¹H) of individual organic compounds in a mixture. nih.govsiremlab.com For organohalides like this compound, CSIA can be a powerful tool for elucidating reaction mechanisms and tracking the fate of the compound in various processes. researchgate.netresearchgate.net By measuring the isotopic fractionation that occurs during a chemical or biological transformation, researchers can gain insights into the specific bonds that are broken and formed. This technique has been increasingly applied to understand the degradation pathways of environmental contaminants, including chlorinated benzenes. mdpi.com The analysis is typically performed using a gas chromatograph coupled to an isotope ratio mass spectrometer (GC-IRMS). researchgate.net

Computational and Theoretical Investigations of 4 2 Iodoethyl Benzotrifluoride

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic structure and predicting the reactivity of 4-(2-Iodoethyl)benzotrifluoride. pitt.edunih.gov These computational approaches allow for the determination of molecular geometries, vibrational frequencies, and electronic properties. nih.govijrte.org

DFT methods, particularly with functionals like B3LYP, are widely used to optimize molecular structures and predict spectroscopic data. nih.govnih.govnih.gov For instance, calculations can provide the global minimal energies and corresponding optimized geometries. ijrte.org The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's propensity for intermolecular charge transfer. nih.govnih.gov

Ab initio methods, while often more computationally intensive, can provide highly accurate results for molecular properties. nih.govijrte.org Both DFT and ab initio calculations can be used to analyze the distribution of electron density through techniques like Mulliken population analysis and to visualize the molecular electrostatic potential (MEP), which identifies regions susceptible to nucleophilic and electrophilic attack. nih.govbiointerfaceresearch.com

A significant application of quantum chemical calculations is the elucidation of reaction mechanisms and the analysis of transition states. pitt.edu For reactions involving this compound, these methods can map out the potential energy surface, identifying intermediates and the energy barriers associated with different reaction pathways. This is particularly valuable for understanding complex reactions where experimental detection of transient species is difficult. pitt.edu

For example, in studying the nitration of related compounds like 2,4-dichloro benzotrifluoride (B45747), understanding the reaction kinetics and thermodynamics is crucial for safe industrial-scale production. polimi.it Computational models can simulate the reaction, providing insights into the roles of reactants and catalysts. polimi.it The analysis of transition state structures provides detailed information about the geometry and energy of the highest point along the reaction coordinate, which is critical for determining the reaction rate.

Quantum chemical calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data for validation. pitt.edunih.gov Theoretical vibrational spectra (FT-IR and Raman) can be calculated and compared with experimental spectra to confirm the molecular structure and vibrational assignments. nih.govijrte.org It is common practice to scale the calculated vibrational frequencies to better match experimental values. nih.gov

Furthermore, NMR chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. ijrte.org These theoretical predictions are valuable for interpreting experimental NMR spectra and assigning specific signals to the various nuclei within the this compound molecule. The electronic absorption spectrum can also be calculated using time-dependent DFT (TD-DFT) to understand electronic transitions. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules, including conformational changes and intermolecular interactions. pitt.edunih.gov For a flexible molecule like this compound, MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them.

These simulations can reveal how the molecule interacts with its environment, such as solvent molecules or biological macromolecules. nih.gov By simulating the system over time, MD can provide insights into the formation and lifetime of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are crucial for understanding its behavior in different media. nih.gov

Thermodynamic and Kinetic Studies of Reactions Involving Trifluoromethylated and Iodinated Species

Computational methods are also employed to study the thermodynamics and kinetics of reactions involving species with trifluoromethyl and iodo groups. iaea.orgresearchgate.net The trifluoromethyl group is known to significantly influence a molecule's properties, including its lipophilicity, metabolic stability, and electronegativity. nih.govrsc.org The carbon-fluorine bond is exceptionally strong, contributing to the high stability of trifluoromethylated compounds. nih.gov

Kinetic studies of iodination reactions, for example, can be modeled to understand the reaction rates under various conditions. researchgate.netyoutube.com The polarity of the solvent can have a significant effect on the rates of iodination. researchgate.net Computational models can help to dissect these environmental effects on the reaction kinetics. Similarly, thermodynamic properties such as enthalpy and Gibbs free energy of reaction can be calculated to predict the spontaneity and equilibrium position of chemical processes involving these functional groups. capes.gov.br

Modeling of Interactions with Biological Targets or Catalytic Sites

Understanding how this compound interacts with biological targets or catalytic sites is crucial for applications in drug design and catalysis. mdpi.comnih.gov Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein or enzyme. nih.govnih.gov

These docking studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the target. nih.govmdpi.com The results of docking can provide a rationale for the molecule's biological activity and guide the design of more potent and selective analogs. mdpi.com Following docking, molecular dynamics simulations can be used to assess the stability of the ligand-protein complex and to refine the binding mode. nih.gov These computational approaches are integral to modern drug discovery and development, allowing for the rational design of molecules with desired biological activities. nih.govresearchgate.net

Applications and Research Directions for 4 2 Iodoethyl Benzotrifluoride

Radiopharmaceutical Precursor Development and Radioiodination Strategies

4-(2-Iodoethyl)benzotrifluoride serves as a valuable precursor in the development of radiopharmaceuticals. Its structure combines a trifluoromethyl group, which can modulate biological properties, and an iodoethyl group, which allows for the introduction of radioactive iodine isotopes. These radioiodinated compounds are crucial for both diagnostic imaging and therapeutic applications in nuclear medicine nih.gov.

The synthesis of radioiodinated compounds from precursors like this compound involves incorporating radioactive iodine isotopes into the molecule. nih.gov Several iodine isotopes are utilized in nuclear medicine, each with distinct properties making them suitable for specific applications. mdpi.com

Table 1: Properties of Medically Relevant Iodine Isotopes

| Isotope | Half-life | Emission Type | Primary Energy | Primary Use |

|---|---|---|---|---|

| ¹²³I | 13.2 hours | Gamma (γ) | 159 keV | Diagnostic (SPECT) |

| ¹²⁴I | 4.2 days | Positron (β+) | 2138 keV (max) | Diagnostic (PET) |

| ¹²⁵I | 59.4 days | Gamma (γ) | 35 keV | Research / Brachytherapy |

| ¹³¹I | 8.0 days | Beta (β-), Gamma (γ) | 192 keV (β- avg), 364 keV (γ) | Therapeutic, Diagnostic |

A primary challenge in using radioactive iodine is the potential for low in vivo stability of the carbon-iodine (C-I) bond, which can lead to the release of free radioiodine and undesirable accumulation in glands like the thyroid and stomach. nih.gov To enhance stability, radioiodination is preferably performed on sp² carbon atoms, such as those in an aromatic ring, which forms a more stable bond than with sp³ carbons like the one in the iodoethyl group. mdpi.com

Common radioiodination strategies include:

Electrophilic Radioiodination: This is a widely used method for labeling aromatic compounds. nih.gov It often involves an oxidizing agent to convert radioiodide (e.g., from NaI) into an electrophilic species that can substitute a hydrogen atom on an activated aromatic ring. nih.gov Mild oxidizing agents like Iodogen are often preferred to minimize side reactions. nih.gov

Iododeostannylation: This highly efficient method involves the ipso-substitution of a trialkyltin group on an aromatic ring with radioiodine. nih.gov The precursor molecule would first be synthesized with a stannyl group, which is then replaced by the iodine isotope under mild conditions, often resulting in high yields. nih.gov

For a precursor like this compound, the existing non-radioactive iodine atom could potentially be exchanged for a radioactive isotope, though this method can be complex. More commonly, a derivative of the benzotrifluoride (B45747) moiety would be synthesized to allow for direct and stable radioiodination on the aromatic ring.

Radioiodinated molecules are essential as tracers for two primary molecular imaging techniques: Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). nih.govresearchgate.net These non-invasive methods allow for the visualization and quantification of physiological and biochemical processes within the body. nih.govnih.gov

SPECT Imaging: This technique utilizes gamma-emitting radioisotopes, such as Iodine-123. nih.govresearchgate.net SPECT can measure blood flow and the distribution of the radiotracer in various tissues and organs, aiding in the diagnosis of conditions like strokes, seizures, and infections. nih.gov

PET Imaging: PET employs positron-emitting isotopes, like Iodine-124. researchgate.net When a positron is emitted, it annihilates with an electron, producing two gamma rays that are detected simultaneously. This allows for high-sensitivity and high-spatial-resolution imaging of metabolic processes. researchgate.net PET is widely used in oncology to stage cancer by measuring glucose metabolism with tracers like [¹⁸F]-FDG. nih.gov

The development of novel tracers is a significant area of research. By attaching a radioisotope to a molecule that targets a specific biological entity (like a receptor or transporter), PET and SPECT can provide detailed information about disease pathology. researchgate.net For example, tracers have been developed to image the beta-amyloid plaques and tau aggregates that are hallmarks of Alzheimer's disease. researchgate.net The trifluoromethyl group present in this compound can be a beneficial component in such tracers, as it can improve properties like membrane permeability and binding affinity. mdpi.com

Beyond diagnostics, radioiodinated compounds are used in radionuclide therapy, where the goal is to deliver a cytotoxic dose of radiation directly to diseased cells, particularly cancer cells. nih.goviaea.org Iodine-131 is a commonly used radionuclide for therapy because it emits both beta particles, which are effective at killing cells over a short range, and gamma rays, which can be used for imaging. mdpi.comiaea.org

The effectiveness of radionuclide therapy relies on the "magic bullet" concept: a targeting molecule (like a peptide or monoclonal antibody) is labeled with a therapeutic radioisotope. iaea.org This radiopharmaceutical is designed to selectively accumulate in tumor tissue, delivering high doses of radiation to the cancer while sparing healthy tissues. iaea.org This approach is used to treat cancers such as thyroid cancer and neuroendocrine tumors. iaea.org

The stability of the radioiodinated compound is critical for therapeutic applications. nih.gov Deiodination in vivo would not only reduce the radiation dose delivered to the target tumor but also increase radiation exposure to non-target tissues, undermining the therapy's efficacy and safety. nih.gov Therefore, research focuses on developing radiolabeling strategies and molecular structures that ensure the radioisotope remains firmly attached to the targeting molecule until it has decayed. nih.gov

Role in Medicinal Chemistry and Drug Discovery Research

The structural features of this compound make it a relevant building block in medicinal chemistry for the design and synthesis of new therapeutic agents. criver.com Both the trifluoromethyl group and the iodoethyl group contribute unique properties that chemists can leverage to create novel bioactive molecules. mdpi.comwikipedia.org

The trifluoromethyl (-CF₃) group is a crucial functional group in modern drug discovery. mdpi.comwikipedia.org Its incorporation into a drug candidate is a well-established strategy to enhance key properties that influence a compound's effectiveness. mdpi.comscilit.com Approximately 20% of all commercial pharmaceuticals contain fluorine. nih.gov

The unique properties conferred by the -CF₃ group include:

Increased Lipophilicity: The -CF₃ group significantly increases the lipophilicity (fat-solubility) of a molecule. mdpi.com This can enhance its ability to cross cell membranes and the blood-brain barrier, improving bioavailability and distribution within the body. mdpi.com

Metabolic Stability: Replacing a metabolically vulnerable methyl (-CH₃) or hydrogen group with a -CF₃ group can block metabolic oxidation by enzymes. mdpi.comwikipedia.org This increases the drug's half-life, reducing the required dose and frequency of administration. mdpi.com

Enhanced Binding Affinity: The high electronegativity of the -CF₃ group alters the electronic properties of the molecule, which can lead to stronger interactions with biological targets like enzymes or receptors. mdpi.comwikipedia.org

Table 2: Influence of the Trifluoromethyl Group in Drug Design

| Property | Effect of -CF₃ Substitution | Rationale |

|---|---|---|

| Lipophilicity | Increases | Enhances membrane permeability and bioavailability. mdpi.com |

| Metabolic Stability | Increases | Blocks oxidative metabolism, increasing drug half-life. mdpi.comwikipedia.org |

| Binding Affinity | Can Increase | Alters electronic interactions with target proteins. mdpi.com |

| Acidity/Basicity | Modulates pKa | The strong electron-withdrawing nature affects adjacent functional groups. wikipedia.org |

Notable drugs containing a trifluoromethyl group include the antidepressant fluoxetine (Prozac) and the anti-inflammatory drug celecoxib (Celebrex). wikipedia.org

The iodoethyl group (-CH₂CH₂I) in this compound serves as a reactive handle for synthesizing more complex molecules. sumitomo-chem.co.jpnih.gov In organic synthesis, an alkyl iodide is an excellent substrate for nucleophilic substitution reactions because iodide is a very good leaving group.

This reactivity allows medicinal chemists to use this compound as a building block to introduce the 4-(trifluoromethyl)phenethyl moiety into a larger molecular scaffold. This is a common strategy in hit-to-lead and lead optimization campaigns, where chemists systematically create analogs of a hit compound to establish a structure-activity relationship (SAR) and improve its biological activity and drug-like properties. criver.com

For example, the iodoethyl group can react with various nucleophiles, such as:

Amines: To form substituted ethylamines, a common structural motif in many pharmaceuticals.

Thiols: To form thioethers.

Alcohols or Phenols: To form ethers.

Carbanions: To form new carbon-carbon bonds, extending the carbon skeleton of the molecule.

By using this synthetic approach, a library of diverse compounds can be generated efficiently from a common intermediate, accelerating the drug discovery process. nih.gov The synthesis of pharmaceutical intermediates is a critical step in developing a practical and scalable route for manufacturing a new drug. sumitomo-chem.co.jpmit.edu

Advanced Materials and Agrochemical Research

Building Blocks for Functional Polymers and Specialty Chemicals

This compound is a valuable building block in the synthesis of advanced functional polymers and specialty chemicals due to its distinct molecular architecture. The compound features two key reactive sites: the trifluoromethyl group attached to a benzene (B151609) ring and a primary iodoethyl group. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodide an excellent leaving group in nucleophilic substitution reactions. This high reactivity allows for the straightforward introduction of the 4-(trifluoromethyl)phenethyl moiety into a wide range of molecular structures.

In polymer science, this compound can be used to synthesize monomers that are later polymerized to create materials with specific properties. The trifluoromethyl group is known for imparting desirable characteristics such as thermal stability, chemical resistance, and hydrophobicity. Polymers incorporating this group are explored for applications in high-performance coatings, advanced electronics, and specialty membranes. The synthesis of functionalized poly(3,4-ethylenedioxythiophene) (PEDOT)-based polymers, for example, highlights a route where halo atoms like iodine are used in the formation of versatile monomers for conducting polymers google.com.

The utility of iodinated organic compounds as reagents and intermediates is well-established in the synthesis of specialty chemicals. mdpi.comcleanchemlab.com The electrophilic iodination of organic compounds is a fundamental process for creating these versatile building blocks. mdpi.comresearchgate.net this compound serves as a prime example of an intermediate that can be used to construct more complex molecules for various industrial applications, including pharmaceuticals and materials science.

Precursors for Agrochemical Development

The benzotrifluoride structure is a key component in a significant number of modern agrochemicals. researchgate.net The trifluoromethyl (CF3) group often enhances the biological activity, metabolic stability, and lipophilicity of a molecule, which can lead to improved efficacy and better transport properties in target organisms. An analysis of agrochemicals developed between 1998 and 2020 revealed that over half contained fluorine, underscoring the importance of fluorinated compounds in this industry. nih.gov

This compound acts as a crucial precursor for introducing the trifluoromethylphenyl group into potential new agrochemical candidates. The reactive iodoethyl side chain allows for its conjugation to other molecular scaffolds, a common strategy in the lead optimization phase of agrochemical design. For instance, many successful herbicides and fungicides are derived from benzotrifluoride intermediates. researchgate.net The synthesis of trifluoromethylpyridines, another important class of agrochemicals, also relies on fluorinated building blocks. semanticscholar.org By providing a reliable method to incorporate the desirable 4-(trifluoromethyl)phenyl moiety, this compound facilitates the exploration of new chemical spaces in the search for more effective and selective pesticides.

Environmental and Industrial Research Applications

Investigations into Organohalide Biotransformation and Remediation Strategies

Organoiodine compounds, along with their brominated and chlorinated counterparts, are of environmental interest due to limited information on their fate and behavior in ecosystems. wikipedia.org Research into the biotransformation of these compounds is critical for understanding their persistence and for developing effective remediation strategies. Studies have shown that some microorganisms have evolved enzymatic pathways to degrade halogenated organic compounds. nih.gov

One of the key microbial processes is reductive dehalogenation, where a halogen substituent is removed from a molecule. This process has been observed in anaerobic bacteria for herbicides like ioxynil. wikipedia.org this compound can serve as a model substrate in laboratory studies to investigate these biotransformation pathways. Researchers can use it to identify specific microbial strains or enzymes capable of cleaving the carbon-iodine bond and to study the subsequent fate of the trifluoromethylated aromatic ring. Such research is essential for assessing the environmental impact of industrial and agricultural chemicals and for designing bioremediation systems to treat contaminated soil and water. The formation of iodinated organic compounds can also occur naturally in water systems through the oxidation of iodide in the presence of certain minerals and organic matter. acs.orgresearchgate.netnih.gov

Adsorption Studies of Iodinated Compounds in Materials Science

The removal of iodinated compounds from industrial effluents and the environment is a significant challenge. Adsorption is a widely studied method for capturing these substances. Various porous materials have been investigated for their ability to adsorb iodine and organoiodine compounds. This compound can be used as a representative organoiodine compound in these studies to evaluate the performance of new adsorbent materials.

Research has explored a range of materials for iodine capture, including:

Activated Carbons: These are effective for iodine adsorption due to their high surface area and hydrophobic nature. iaea.orgnih.gov

Zeolites: Silver-exchanged zeolites, particularly the mordenite (MOR) type, are highly effective as they capture iodine through the formation of silver iodide (AgI). nih.gov

Metal-Organic Frameworks (MOFs): The high porosity and tunable functionality of MOFs make them promising candidates for iodine adsorption. nih.gov

Organic Polymers: Porous organic polymers and specialized microspheres have demonstrated selective adsorption of organoiodine compounds through mechanisms like halogen bonding. iaea.orgnih.gov

Studies using model compounds like this compound help elucidate the mechanisms of adsorption, such as physisorption versus chemisorption, and determine the influence of the compound's structure on its affinity for the adsorbent surface. researchgate.netresearchgate.net This knowledge is crucial for designing and optimizing materials for environmental remediation and waste treatment.

Table 1: Adsorbent Materials for Iodinated Compounds

| Adsorbent Type | Adsorption Mechanism(s) | Key Features | Reference |

|---|---|---|---|

| Activated Carbon | Hydrophobic attraction, Complexation | High surface area, Porous structure, Cost-effective | iaea.orgnih.gov |

| Silver-Exchanged Zeolites | Chemical reaction (AgI formation) | High selectivity, Traps iodine effectively | nih.gov |

| Metal-Organic Frameworks (MOFs) | Physisorption, Charge-transfer complexes | High porosity, Tunable pore functionality | nih.gov |

| Porous Organic Polymers | Halogen bonding, Hydrophobic interactions | Selective for organoiodine compounds, Potential for controlled release | iaea.orgnih.gov |

Future Research Perspectives and Challenges

The unique combination of a reactive iodoethyl group and a stable trifluoromethylphenyl moiety in this compound positions it as a compound with significant potential for future research, though not without challenges.

Future Perspectives:

Novel Polymer Synthesis: Further exploration of this compound as a monomer or functionalizing agent could lead to new polymers with enhanced thermal, chemical, and optical properties for specialized applications in electronics and aerospace.

Agrochemical Discovery: Its role as a building block in creating libraries of new compounds for high-throughput screening could accelerate the discovery of next-generation pesticides with novel modes of action and improved environmental profiles.

Environmental Science: Using this compound as a probe molecule will continue to be valuable in identifying and characterizing novel microbial enzymes and pathways for the bioremediation of organohalogens.

Advanced Adsorbents: It can serve as a standard test molecule for the performance validation of new, highly selective adsorbent materials designed for the capture of persistent organic pollutants.

Challenges:

Synthetic Efficiency: Developing more sustainable and atom-economical synthetic routes for this compound and its derivatives remains an important goal to minimize waste and cost.

Bond Lability: While the weakness of the C-I bond is advantageous for synthesis, it can also lead to stability issues, limiting the shelf-life of the compound and its utility in certain reaction conditions.

Metabolic Fate: The biotransformation of the trifluoromethyl-aromatic portion of the molecule is not fully understood. Research is needed to ensure that its degradation does not lead to the formation of persistent or toxic metabolites in the environment.

Toxicity Profile: Although outside the scope of this article, a comprehensive understanding of the toxicological profiles of any new chemicals derived from this building block is a critical challenge that must be addressed before commercial application.

Addressing these challenges through continued research will be key to fully realizing the potential of this compound in advanced materials, agrochemicals, and environmental technologies.

Development of Greener Synthetic Pathways for Organoiodine and Organofluorine Compounds

The synthesis of complex molecules like this compound, which contains both organofluorine and organoiodine moieties, traditionally relies on multi-step processes that can involve hazardous reagents and generate significant waste. The principles of green chemistry aim to mitigate these issues by designing more sustainable and environmentally benign synthetic routes. researchgate.net The development of greener pathways for such compounds focuses on improving atom economy, reducing the use of toxic substances, and enhancing energy efficiency. researchgate.net

Historically, the production of benzotrifluoride derivatives often starts from corresponding benzotrichloride compounds, reacting them with hydrogen fluoride (HF) in either a liquid or gaseous phase. google.com While effective, these methods can require high pressure and temperature, and utilize corrosive materials like HF. google.com Greener approaches seek to replace such harsh conditions and reagents. For instance, advancements in catalysis offer pathways that operate under milder conditions. The use of solid-state, recyclable catalysts in fluorination reactions can reduce waste and improve safety. google.com

For the iodination part of the molecule, green chemistry encourages moving away from stoichiometric iodinating agents towards catalytic systems that use safer iodine sources, like potassium iodide, in combination with environmentally friendly oxidants. researchgate.net The goal is to design synthetic methods that minimize waste by ensuring that the majority of atoms from the reactants are incorporated into the final product. researchgate.net

Key strategies in the development of greener synthetic pathways for compounds like this compound include:

Catalytic Processes: Employing catalysts, such as transition metals or organocatalysts, to enable reactions under milder conditions and with higher selectivity, reducing energy consumption and by-product formation. mlsu.ac.in

Safer Reagents and Solvents: Replacing toxic and hazardous chemicals with greener alternatives. This includes using less corrosive fluorinating agents or developing solvent-free reaction conditions. researchgate.netnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of reactant atoms into the final product, thereby minimizing waste.

Use of Renewable Feedstocks: Exploring starting materials derived from renewable biological sources instead of non-renewable petrochemicals. nih.gov

The table below summarizes the contrast between traditional and greener approaches for key transformations relevant to the synthesis of organohalogen compounds.

| Transformation | Traditional Method | Greener Alternative | Key Advantage |

| Fluorination | Swarts reaction using SbF₃/SbCl₅, High-pressure HF | Catalytic fluorination using solid catalysts, HF-pyridine | Milder conditions, reduced corrosivity, catalyst recyclability abcr.com |

| Iodination | Use of molecular iodine with strong oxidants | Catalytic iodination with KI and benign oxidants | Use of safer iodine source, higher atom economy |

| Solvent Use | Halogenated solvents (e.g., CHCl₃, CCl₄) | Supercritical fluids, ionic liquids, water, or solvent-free conditions | Reduced toxicity and environmental impact nih.gov |

By integrating these principles, the chemical industry can develop manufacturing processes for this compound and other similar compounds that are not only efficient but also environmentally sustainable. researchgate.net

Exploration of Novel Reactivity and Catalysis with this compound

This compound is a versatile building block whose reactivity is dominated by the carbon-iodine (C-I) bond. organic-chemistry.org This bond is susceptible to a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. acs.orgnih.gov The presence of the trifluoromethyl (CF₃) group on the benzene ring also influences the molecule's electronic properties, enhancing its utility in organic synthesis.

The primary alkyl iodide functionality in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. acs.org These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures from simpler precursors. rsc.org For instance, in Negishi coupling, the compound can react with organozinc reagents in the presence of a palladium catalyst to form a new C-C bond. acs.org Similarly, it can participate in Suzuki coupling with organoboron compounds.

The choice of catalyst and ligands is crucial for the success of these transformations. Catalyst systems based on palladium complexes with specific phosphine ligands are often employed to achieve high yields and functional group tolerance. acs.org

Key Catalytic Transformations:

| Reaction Type | Coupling Partner | Catalyst System (Example) | Bond Formed |

| Negishi Coupling | Organozinc Halides (R-ZnX) | Pd₂(dba)₃ / PCyp₃ | C-C |

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acids/Esters | Pd(OAc)₂ / SPhos | C-C (sp²-sp³) |

| Sonogashira Coupling | Terminal Alkynes | Pd(PPh₃)₄ / CuI | C-C (sp-sp³) |

| Buchwald-Hartwig Amination | Amines (R₂NH) | Pd₂(dba)₃ / BINAP | C-N |

These catalytic methods allow the 4-(trifluoromethyl)phenethyl moiety to be efficiently incorporated into a wide range of molecular scaffolds. The reactivity of the C-I bond enables chemists to use this compound as a linchpin for connecting different molecular fragments, highlighting its importance as a versatile synthetic intermediate. nih.gov

Expanding Scope in Target-Oriented Synthesis and Functional Material Design

The unique structural features of this compound make it a valuable building block in both target-oriented synthesis, particularly for bioactive molecules, and in the design of advanced functional materials. rsc.orgnih.gov

Applications in Target-Oriented Synthesis:

A significant application of this compound is in the synthesis of radiotracers for Positron Emission Tomography (PET). openmedscience.comvu.nl PET is a powerful non-invasive imaging technique used in clinical diagnostics and medical research. researchgate.net The ethyl iodide group serves as an excellent precursor for introducing the positron-emitting radionuclide fluorine-18 (¹⁸F) via a late-stage nucleophilic substitution reaction. radiologykey.com

The general scheme for this application involves reacting the iodo-precursor with [¹⁸F]fluoride, which displaces the iodide to form the desired ¹⁸F-labeled PET tracer. The trifluoromethylphenyl group is often a key pharmacophore that provides specific binding to biological targets like enzymes or receptors.

Example of PET Tracer Synthesis Precursor:

Precursor: this compound

Reaction: Nucleophilic substitution with K[¹⁸F]F/Kryptofix 2.2.2

Product: 4-(2-[¹⁸F]Fluoroethyl)benzotrifluoride

Application: The resulting molecule can be a PET tracer itself or a key intermediate for more complex tracers used in oncology, neurology, or cardiology. researchgate.netklinger-lab.de

Applications in Functional Material Design:

The incorporation of fluorinated motifs, such as the trifluoromethyl group, into organic materials can significantly enhance their properties. rsc.org These properties include thermal stability, chemical resistance, and specific optoelectronic characteristics. The benzotrifluoride unit can be integrated into polymers, liquid crystals, or other advanced materials. nih.gov

The reactivity of the iodoethyl group allows this compound to be covalently attached to or used in the polymerization of new functional materials. For example, it could be used to synthesize:

Fluorinated Polymers: By converting the iodo-group to a polymerizable moiety like a styrene or acrylate, it can be incorporated into polymers to create materials with low surface energy, high thermal stability, or specific dielectric properties.

Organic Electronics: The electron-withdrawing nature of the CF₃ group can be exploited in the design of materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where tuning the electronic properties of molecules is critical. rsc.org

The dual functionality of this compound—a reactive handle for synthesis and a property-enhancing fluorinated group—ensures its expanding role in the creation of complex, high-value molecules and materials. organic-chemistry.orgrsc.org

Q & A

(Basic) What are the recommended safety protocols for handling 4-(2-Iodoethyl)benzotrifluoride in laboratory settings?

Answer:

this compound shares structural similarities with benzotrifluoride derivatives, which are known flammability hazards (flash point <100°F) and irritants to the skin, eyes, and respiratory system . Specific precautions include:

- Ventilation : Use fume hoods to minimize inhalation risks, as iodine substituents may release volatile byproducts.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid latex gloves due to potential permeability.

- Storage : Keep in amber glass bottles under inert gas (e.g., argon) to prevent photolytic degradation of the iodoethyl group.

- Emergency Preparedness : Equip labs with spill kits for halogenated compounds and ensure access to eyewash stations.

(Basic) What synthetic routes are commonly employed for the preparation of this compound?

Answer:

A common approach involves halogen-exchange reactions starting from bromo or chloro analogs. For example:

- Finkelstein Reaction : Reacting 4-(2-bromoethyl)benzotrifluoride with sodium iodide in acetone or DMF under reflux (60–80°C) to substitute bromine with iodine .

- Direct Iodination : Using iodine monochloride (ICl) or KI/NaIO₄ in acidic media to functionalize the ethyl side chain.

Key Considerations : Monitor reaction progress via TLC (silica gel, hexane/EtOAc) and purify via column chromatography to remove excess iodide salts.

(Advanced) How can researchers optimize reaction conditions to minimize dehalogenation during synthesis?

Answer:

Dehalogenation is a critical challenge due to the lability of the C–I bond. Mitigation strategies include:

- Temperature Control : Maintain reactions below 80°C to avoid thermal cleavage.

- Light Sensitivity : Use dark reaction vessels or wrap flasks in foil to prevent photolytic decomposition.

- Catalyst Selection : Employ palladium-free conditions (e.g., copper iodide) to avoid unintended C–I bond activation .

- Solvent Choice : Polar aprotic solvents like DMF stabilize intermediates and reduce radical pathways.

(Basic) What analytical techniques are most effective for characterizing the purity and structure of this compound?

Answer:

- ¹H/¹⁹F NMR : The trifluoromethyl group (δ ~ -60 ppm in ¹⁹F NMR) and iodoethyl protons (δ 3.1–3.5 ppm in ¹H NMR) provide structural confirmation .

- Mass Spectrometry (HRMS) : ESI or EI-MS can verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₇F₃I).

- Elemental Analysis : Quantify iodine content (theoretical ~40%) to assess purity .

(Advanced) What strategies can mitigate the challenges associated with the compound’s instability under ambient conditions?

Answer:

Instability arises from:

- Iodide Oxidation : Store under inert gas (argon) with molecular sieves to prevent moisture-induced hydrolysis.

- Thermal Degradation : Use cold storage (-20°C) and avoid prolonged exposure to light.

- Reactivity with Metals : Use glass or PTFE-lined equipment to prevent catalytic decomposition by transition metals.

(Advanced) How does the trifluoromethyl group influence the electronic properties of this compound in cross-coupling reactions?

Answer:

The electron-withdrawing trifluoromethyl group:

- Activates the Aromatic Ring : Enhances electrophilic substitution at the para position.

- Stabilizes Transition States : Facilitates Suzuki-Miyaura couplings by lowering the energy barrier for oxidative addition .

- Modulates Solubility : Increases solubility in polar solvents (e.g., DMSO), enabling homogeneous reaction conditions.

(Basic) What are the key differences in reactivity between this compound and its bromo or chloro analogs?

Answer:

- Leaving Group Ability : Iodo derivatives undergo nucleophilic substitution faster than bromo/chloro analogs due to weaker C–I bonds (bond energy: C–I < C–Br < C–Cl) .

- Oxidative Stability : Bromo analogs are less prone to photodegradation but require harsher conditions for substitution.

- Cost-Benefit : Iodo compounds are costlier but enable milder reaction conditions.

(Advanced) What computational methods are suitable for predicting the reactivity of this compound in novel reaction pathways?

Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (C–I: ~209 kJ/mol) and Fukui indices to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics in polar media.

- Retrosynthetic Analysis : Tools like Chematica can propose synthetic routes leveraging halogen-selective transformations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.